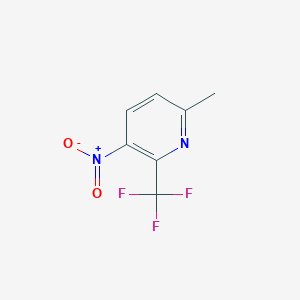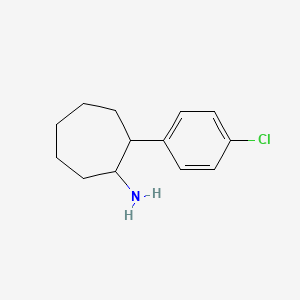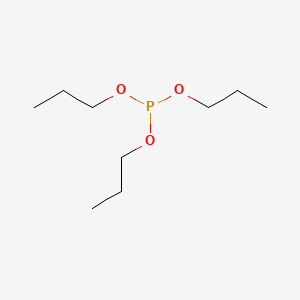
N-(4-(2-Aminoethyl)phenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Aminoethyl)phenyl)propionamide: is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a propionamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Aminoethyl)phenyl)propionamide typically involves the reaction of 4-(2-Aminoethyl)aniline with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(4-(2-Aminoethyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
科学研究应用
N-(4-(2-Aminoethyl)phenyl)propionamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
作用机制
The mechanism of action of N-(4-(2-Aminoethyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Phenylpropionamide: Similar structure but lacks the aminoethyl group.
4-(2-Aminoethyl)aniline: Contains the aminoethyl group but lacks the propionamide moiety.
N-(4-(2-Hydroxyethyl)phenyl)propionamide: Similar structure with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
N-(4-(2-Aminoethyl)phenyl)propionamide is unique due to the presence of both the aminoethyl and propionamide groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
N-[4-(2-aminoethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
InChI 键 |
MHACJCHYEAZCAC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)



